3-(1,3-Benzoxazol-2-yl)-2-pyridinol
Overview
Description
3-(1,3-Benzoxazol-2-yl)-2-pyridinol is a chemical compound with the molecular formula C12H8N2O2. It is characterized by a benzoxazole ring fused to a pyridinol group, making it a unique and interesting molecule in the field of organic chemistry
Mechanism of Action
Target of Action
Benzoxazole derivatives have been reported to interact with various targets such as peptide deformylase and Cathepsin S . These targets play crucial roles in various biological processes, including protein synthesis and degradation.
Mode of Action
For instance, interaction with peptide deformylase can inhibit protein synthesis , while interaction with Cathepsin S can affect protein degradation .
Biochemical Pathways
It is known that benzoxazole derivatives can influence various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of benzoxazole derivatives can vary widely depending on their chemical structure .
Result of Action
Benzoxazole derivatives have been reported to exhibit various biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of benzoxazole derivatives .
Biochemical Analysis
Biochemical Properties
3-(1,3-Benzoxazol-2-yl)-2-pyridinol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound exhibits inhibitory effects on certain bacterial enzymes, thereby disrupting essential metabolic pathways in pathogenic microorganisms. Additionally, this compound has been found to bind to fungal proteins, inhibiting their growth and proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . It also affects gene expression by modulating the activity of transcription factors, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
In microbial cells, this compound disrupts cellular metabolism by inhibiting key enzymes involved in energy production and biosynthesis. This inhibition results in reduced cell viability and growth, making it an effective antimicrobial and antifungal agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the active sites of enzymes and proteins through hydrogen bonding and hydrophobic interactions. This binding can inhibit enzyme activity by blocking substrate access or inducing conformational changes that render the enzyme inactive .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biological activity for extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits potent antimicrobial, antifungal, and anticancer activities with minimal adverse effects . At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux pumps and other transport proteins, influencing its intracellular concentration and localization .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. This compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments and organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzoxazol-2-yl)-2-pyridinol typically involves the reaction of 2-aminopyridine with 1,3-benzoxazole-2-carboxylic acid. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzoxazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Benzoxazol-2-yl)-2-pyridinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at different positions on the benzoxazole and pyridinol rings can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: A variety of substituted derivatives based on the reagents used.
Scientific Research Applications
3-(1,3-Benzoxazol-2-yl)-2-pyridinol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.
Comparison with Similar Compounds
3-(1,3-Benzoxazol-2-yl)-2-pyridinol is unique due to its specific structural features, but it can be compared to other similar compounds such as:
1,3-Benzoxazole-2-thiol
2-Pyridinol derivatives
Benzoxazole-based ligands
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-8(4-3-7-13-11)12-14-9-5-1-2-6-10(9)16-12/h1-7H,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBFGQSBFRQBTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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